molecular formula C5H5NO B602254 2-Hydroxypyridine CAS No. 72762-00-6

2-Hydroxypyridine

Cat. No.: B602254
CAS No.: 72762-00-6
M. Wt: 95.10
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxypyridine, also known as 2-pyridinol or 2-pyridone, is an organic compound with the chemical formula C₅H₅NO. It appears as a colorless crystalline solid and is known for its role in various chemical and biological processes. This compound is notable for its ability to form hydrogen bonds, which makes it relevant in the study of nucleobases and peptide synthesis .

Biochemical Analysis

Biochemical Properties

2-Hydroxypyridine interacts with various enzymes, proteins, and other biomolecules. It serves as a bifunctional catalyst for a wide variety of acylation reactions . It is also used in the aminolysis of a polyglutamate . The compound’s ability to form hydrogen-bonded structures makes it relevant in biochemical reactions, particularly those involving nucleic acids .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by interacting with various cellular components, including enzymes and nucleic acids

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The compound’s tautomeric equilibrium serves as a prototype model for the study of nucleobases’ behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies . More detailed studies are needed to fully understand these temporal effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. While specific transporters or binding proteins for this compound have not been identified, its solubility in water, methanol, and acetone suggests that it could potentially interact with a variety of transport proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxypyridine can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

2-Hydroxypyridine undergoes various chemical reactions, including:

Major Products Formed:

Comparison with Similar Compounds

Biological Activity

2-Hydroxypyridine (2-HP) is a heterocyclic organic compound that has garnered attention in various fields of research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of the pyridine ring. Its molecular formula is C5_5H5_5N1_1O1_1, and it exhibits properties such as:

  • Molecular Weight : 95.10 g/mol
  • Melting Point : 60-62 °C
  • Solubility : Soluble in water, alcohols, and ether.

Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, a study on trans-bis-(this compound)dichloroplatinum(II) (coded as DH3) demonstrated its cytotoxic activity against ovarian tumor models. While DH3 was found to be less active than cisplatin against the A2780 cell line, it exhibited higher activity against cisplatin-resistant variants. This suggests that this compound may play a role in overcoming drug resistance in cancer therapy .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. A study reported that charge-transfer complexes of this compound with picric acid exhibited antifungal activity, with an IC50 value of 43 µM against certain fungal strains . Additionally, research indicates that some derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics.

Metabolic Studies

Research involving the genus Arthrobacter has shown that certain species can utilize this compound as a sole carbon and nitrogen source, leading to pigment production. The degradation pathway involves monooxygenase activity, indicating that 2-HP may interact with microbial metabolic processes . Such findings suggest potential applications in bioremediation and environmental microbiology.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of this compound and its derivatives is crucial for optimizing their biological activities. For example, modifications at various positions on the pyridine ring can enhance anticancer or antimicrobial potency. A study identified that substituents like -CF3_3 significantly increased the antimicrobial effectiveness of thienopyridine derivatives .

CompoundActivity TypeIC50 Value (µM)
DH3AnticancerVaries by cell line
2-HP + Picric AcidAntifungal43
Thienopyridine DerivativeAntimicrobial12.3 - 16.8

Case Study 1: Trans-bis-(this compound)dichloroplatinum(II)

In vitro studies on DH3 revealed its unique binding characteristics compared to cisplatin. While it formed different types of DNA adducts, its ability to induce apoptosis was linked to downstream cellular processes rather than direct platinum-DNA interactions .

Case Study 2: Antifungal Activity Assessment

A comparative study on charge-transfer complexes demonstrated that while parent compounds showed no mycotoxicity, their complexes with this compound exhibited significant antifungal effects. This highlights the importance of complex formation in enhancing biological activity .

Properties

IUPAC Name

1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQKCCHYAOITMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO
Record name 2-pyridone
Source Wikipedia
URL https://en.wikipedia.org/wiki/2-pyridone
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2051716
Record name 2(1H)-Pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2051716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white crystalline powder, soluble in water; [MSDSonline], Solid
Record name 2-Hydroxypyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2480
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-Hydroxypyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013751
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1000 mg/mL at 20 °C
Record name 2-Hydroxypyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013751
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

0.55 [mmHg]
Record name 2-Hydroxypyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2480
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

72762-00-6, 142-08-5, 66396-89-2
Record name 2-Pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72762-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxypyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridin-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072762006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyridone, dimer
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176167
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-HYDROXYPYRIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172522
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(1H)-Pyridinone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2(1H)-Pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2051716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.819
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-pyridone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.019
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PYRIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6770O3A2I5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Hydroxypyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013751
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

107.8 °C
Record name 2-Hydroxypyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013751
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.